(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC15830263
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4OS |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | [2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2 |
| Standard InChI Key | KVGKKRSCBBRTBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1355224-50-8) has the molecular formula C₁₇H₁₆N₄OS and a molecular weight of 324.4 g/mol . Its IUPAC name, [2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone, reflects the integration of three key moieties:
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A benzo[d]thiazole group (a bicyclic structure with benzene fused to a thiazole ring)
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A pyridine ring substituted at the 3-position
The SMILES notation C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 provides a linear representation of its topology, emphasizing the connectivity between aromatic systems and the piperazine group .
Crystallographic and Conformational Features
X-ray diffraction studies of analogous compounds reveal that the benzo[d]thiazole and pyridine rings typically adopt a near-planar arrangement, while the piperazine group introduces torsional flexibility. The methanone linker (C=O) facilitates conjugation between the aromatic systems, as evidenced by bond lengths of approximately 1.22 Å for the carbonyl group . Density functional theory (DFT) calculations predict a dipole moment of ~4.8 D, suggesting moderate polarity conducive to membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 324.4 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 78.9 Ų |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a three-step protocol involving:
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Formation of 2-(Benzo[d]thiazol-2-yl)pyridin-3-amine: Achieved through Ullmann-type coupling between 2-aminopyridine and 2-chlorobenzothiazole in the presence of CuI/L-proline.
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Acylation with Chloroacetyl Chloride: Reacting the amine intermediate with chloroacetyl chloride in THF at 0–5°C yields 2-chloro-1-(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)ethanone .
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Piperazine Substitution: Displacement of the chloride group by piperazine in acetonitrile at reflux (82°C, 6 h) produces the final product with yields of 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 3:7) .
Purification and Analytical Characterization
Crude products are purified via flash chromatography (40–63 μm silica gel) followed by recrystallization from ethanol/water (4:1). Purity (>98%) is confirmed by:
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HPLC: C18 column, acetonitrile/0.1% TFA gradient, retention time = 12.3 min
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=4.8 Hz, 1H, pyridine-H6), 8.35 (d, J=8.0 Hz, 1H, benzothiazole-H4), 7.99–7.94 (m, 2H, pyridine-H5 + benzothiazole-H7), 7.56 (t, J=7.6 Hz, 1H, benzothiazole-H5), 3.78–3.45 (m, 8H, piperazine-CH₂) .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) and A549 lung carcinoma (IC₅₀ = 18.7 μM) suggest kinase inhibition mechanisms. Molecular docking studies position the compound in the ATP-binding pocket of EGFR (ΔG = -9.2 kcal/mol), with key interactions:
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Hydrogen bonding between the methanone oxygen and Met793
Table 2: Cytotoxicity Profile (48 h exposure)
| Cell Line | IC₅₀ (μM) | Target Protein |
|---|---|---|
| MCF-7 | 12.3 | EGFR |
| A549 | 18.7 | VEGFR-2 |
| HepG2 | 24.1 | PDGFR-β |
| Normal HEK293 | >100 | N/A |
Pharmacokinetic and Toxicological Considerations
ADMET Profiling
Predicted using SwissADME and ProTox-II:
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Absorption: Caco-2 permeability = 5.7 × 10⁻⁶ cm/s (moderate)
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Metabolism: CYP3A4 substrate (70% probability)
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Toxicity: LD₅₀ (rat, oral) = 980 mg/kg (Class IV)
Formulation Challenges
Despite favorable LogP (2.1), aqueous solubility remains limited (0.12 mg/mL at pH 7.4). Nanoemulsion formulations (Labrafil M1944CS/Tween 80) improve bioavailability to 58% in rat models compared to 22% for free compound.
Comparative Analysis with Structural Analogs
The compound’s benzothiazole-pyridine core differentiates it from related antimicrobial agents:
Table 3: Activity Comparison vs. Reference Drugs
| Compound | S. aureus MIC (nM) | LogP | EGFR IC₅₀ (nM) |
|---|---|---|---|
| Piperazin-1-ylmethanone | 110 | 2.1 | 12,300 |
| Ciprofloxacin | 25 | 0.8 | N/A |
| Erlotinib | N/A | 3.1 | 2 |
Key advantages include dual antibacterial/anticancer activity and synthetic scalability. Limitations involve moderate potency compared to targeted therapies like erlotinib .
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